Camiglibose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Camiglibose is a potent inhibitor of alpha-glucosidases, which are enzymes that catalyze the hydrolysis of alpha-glucose bonds in carbohydrates. This drug has been extensively studied for its potential therapeutic applications in the treatment of diabetes and other metabolic disorders.

Applications De Recherche Scientifique

Alpha-Glucosidase Inhibition and Antihyperglycemic Activity

Camiglibose acts as an inhibitor of alpha-glucosidase, an enzyme in the small intestines involved in carbohydrate digestion. It prevents the breakdown of larger carbohydrates into glucose, thereby reducing the rise in blood glucose levels after meals. This antihyperglycemic activity is significant in scientific studies focused on controlling postprandial blood glucose levels in diabetes management. A deeper understanding of its mechanism can contribute to developing more effective treatments for diabetes (2020).

Research on Complementary and Alternative Medicine (CAM)

While Camiglibose itself is not directly linked to CAM, there's considerable research on the integration of CAM in conventional medical practices. This research, often involving a spectrum of therapies including herbal medicines, is critical in shaping health care policies. Understanding the role of Camiglibose within this wider context of CAM can help in assessing its potential as a complementary therapy (Hess, 2002).

Methodological Challenges in CAM Research

The scientific research around CAM, and by extension compounds like Camiglibose, faces unique methodological challenges. These include the need for differentiated models that capture the complexity of therapeutic interventions and the integration of evidence-based medicine into clinical practice. This perspective is essential for enhancing the credibility and acceptance of Camiglibose in the wider medical community (Andrade & Portella, 2018).

CAM in Disease-Specific Research

Research in CAM, which can be related to the study of drugs like Camiglibose, also extends to disease-specific investigations. This includes exploring CAM's role in cardiovascular, lung, and blood research, where there's an increasing focus on credible scientific inquiry. The outcomes of such research have important implications for the therapeutic use and understanding of Camiglibose in various health conditions (Lin et al., 2001).

Propriétés

Numéro CAS |

127214-23-7 |

|---|---|

Nom du produit |

Camiglibose |

Formule moléculaire |

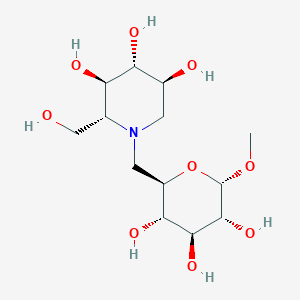

C13H25NO9 |

Poids moléculaire |

339.34 g/mol |

Nom IUPAC |

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]piperidine-3,4,5-triol |

InChI |

InChI=1S/C13H25NO9/c1-22-13-12(21)11(20)10(19)7(23-13)3-14-2-6(16)9(18)8(17)5(14)4-15/h5-13,15-21H,2-4H2,1H3/t5-,6+,7-,8-,9-,10-,11+,12-,13+/m1/s1 |

Clé InChI |

UEZIBPZHJNOZNX-CDTKKYFSSA-N |

SMILES isomérique |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN2C[C@@H]([C@H]([C@@H]([C@H]2CO)O)O)O)O)O)O |

SMILES |

COC1C(C(C(C(O1)CN2CC(C(C(C2CO)O)O)O)O)O)O |

SMILES canonique |

COC1C(C(C(C(O1)CN2CC(C(C(C2CO)O)O)O)O)O)O |

Autres numéros CAS |

127214-23-7 |

Synonymes |

1,5-dideoxy-1,5-((6-deoxy-1-O-methyl-6 alpha-glucopyranosyl)imino)glucitol camiglibose camiglibose anhydrous camiglibose, 2R-(2alpha,3beta,4alpha,5beta) isomer MDL 73945 MDL-73945 |

Origine du produit |

United States |

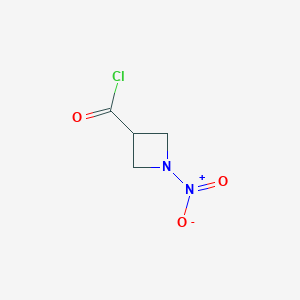

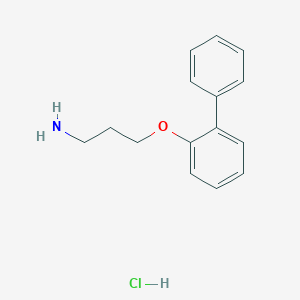

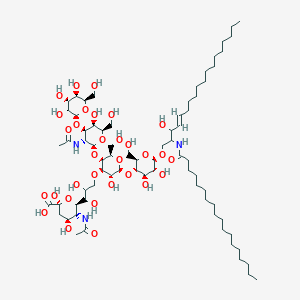

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

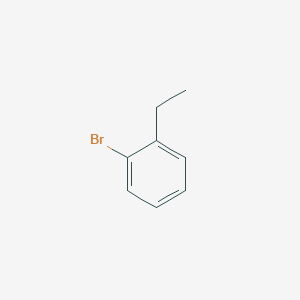

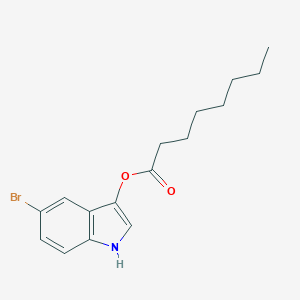

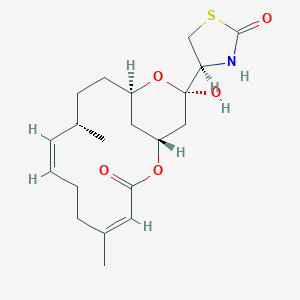

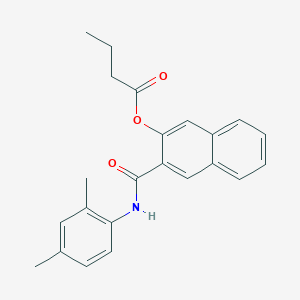

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B162470.png)